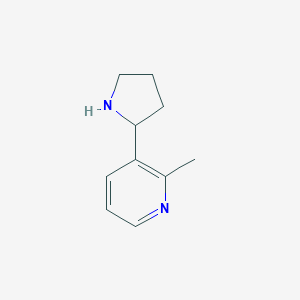

2-methyl-3-(pyrrolidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNMNLLCHYHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989614 | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69567-18-6 | |

| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 2-methyl-3-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document explores various retrosynthetic analyses, detailing key chemical transformations and mechanistic insights. It is designed to serve as a valuable resource for scientists and researchers, offering both theoretical grounding and practical, field-proven protocols. This guide emphasizes strategic bond disconnections and the application of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and robust cyclization strategies, to enable the efficient and scalable synthesis of this target molecule.

Introduction and Significance

This compound, also known as 2-methylnornicotine, belongs to a class of pyridine-pyrrolidine alkaloids. These scaffolds are of considerable interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. The unique three-dimensional architecture and the presence of both a basic pyridine nitrogen and a chiral pyrrolidine ring offer multiple points for molecular interaction, making them attractive cores for the design of novel therapeutic agents.

This guide will delve into the primary synthetic strategies for constructing the this compound framework, with a focus on providing a deep understanding of the underlying chemical principles and practical considerations for laboratory synthesis.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through several strategic bond disconnections. The most logical approaches involve either the formation of the carbon-carbon bond between the pyridine and pyrrolidine rings or the construction of one heterocyclic ring onto the other.

A primary retrosynthetic disconnection can be made at the C-C bond between the pyridine C3 and the pyrrolidine C2 positions. This leads to two key precursor fragments: a 2-methyl-3-substituted pyridine and a suitable pyrrolidine derivative. This strategy allows for the late-stage coupling of the two heterocyclic systems, which can be advantageous for modular synthesis and the generation of analogues.

An alternative approach involves the formation of the pyrrolidine ring via cyclization of a precursor already attached to the 2-methylpyridine core. This strategy is particularly useful when the necessary acyclic precursor is readily accessible.

Synthesis Pathway I: Cross-Coupling of Pyridine and Pyrrolidine Precursors

This pathway focuses on the formation of the critical C-C bond between the two heterocyclic rings using modern cross-coupling methodologies. A common and effective approach is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst.

Synthesis of Key Precursors

The successful execution of this strategy hinges on the efficient preparation of the key building blocks: a 2-methyl-3-halopyridine and a suitable pyrrolidine-based organoboron or organometallic reagent.

3.1.1. Preparation of 2-methyl-3-bromopyridine

A robust synthesis of 2-methyl-3-bromopyridine can be achieved from 2-chloro-3-nitropyridine.[1][2] This multi-step process involves the initial formation of 2-methyl-3-nitropyridine, followed by reduction of the nitro group and a subsequent Sandmeyer-type bromination.

Suzuki-Miyaura Cross-Coupling

With 2-methyl-3-bromopyridine in hand, the subsequent Suzuki-Miyaura coupling with a protected pyrrolidine-2-boronic acid derivative will yield the carbon skeleton of the target molecule. The use of a protecting group on the pyrrolidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and facilitate purification.

Synthesis Pathway II: Construction from a Pyridine Precursor via Cyclization

An alternative and highly effective strategy involves the construction of the pyrrolidine ring onto a pre-functionalized 2-methylpyridine core. This approach is analogous to a documented synthesis of the isomeric 2-methyl-5-(pyrrolidin-2-yl)pyridine and can be adapted for the synthesis of the 3-substituted target.[3]

Key Steps in the Cyclization Pathway

This pathway commences with a readily available 2-methylnicotinate derivative, which undergoes a series of transformations to build the pyrrolidine ring.

-

Condensation: The initial step involves the condensation of a 2-methylnicotinate ester with a vinyl pyrrolidone in the presence of a strong base.

-

Acid-Catalyzed Cyclization and Decarboxylation: The intermediate from the condensation reaction is then treated with a strong acid, which catalyzes an intramolecular cyclization and subsequent decarboxylation to form a myosmine-like intermediate.

-

Reduction: The resulting imine is then reduced to afford the racemic this compound. Common reducing agents for this transformation include sodium borohydride or sodium dithionite.[4]

Experimental Protocols

The following protocols are provided as a guide and are based on established procedures for analogous compounds.[1][2][3] Researchers should adapt these methods as necessary and adhere to all laboratory safety guidelines.

Protocol for the Synthesis of 2-methyl-3-aminopyridine

-

Step 1: Synthesis of 2-methyl-3-nitropyridine. To a solution of diethyl malonate in a suitable solvent such as toluene, add an alkali metal (e.g., sodium) to generate the corresponding salt. To this, add a toluene solution of 2-chloro-3-nitropyridine dropwise and stir to facilitate the condensation reaction. Following the reaction, introduce an acidic solution to promote decarboxylation, yielding 2-methyl-3-nitropyridine.

-

Step 2: Reduction to 2-methyl-3-aminopyridine. Dissolve the 2-methyl-3-nitropyridine from the previous step in methanol. Add a catalytic amount of 10% Pd/C. The reaction is then carried out in an autoclave under hydrogen pressure (e.g., 0.5 MPa) at a slightly elevated temperature (e.g., 40°C) for approximately 15 hours. Monitor the reaction by TLC. Upon completion, the mixture is cooled, filtered through diatomaceous earth, and the filtrate is concentrated under reduced pressure to yield 2-methyl-3-aminopyridine.

Protocol for the Synthesis of 2-methyl-3-bromopyridine

-

Salt Formation and Bromination. Under cooling in an ice-salt bath, add 2-methyl-3-aminopyridine (0.1 mol) to 48% hydrobromic acid (0.4 mol). Cool the mixture to -5°C and slowly add bromine (0.3 mol) dropwise over 30-35 minutes.

-

Diazotization and Workup. While maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite (42 g) dropwise over 1-1.1 hours. Continue stirring at this temperature for an additional 30 minutes. Subsequently, slowly add a 50% sodium hydroxide solution at a temperature below 20°C to basify the reaction mixture. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-methyl-3-bromopyridine.

Enantioselective Synthesis Considerations

The pyrrolidine ring in this compound contains a stereocenter, leading to the existence of (R) and (S) enantiomers. For applications in drug development, the synthesis of a single enantiomer is often required. This can be achieved through several strategies:

-

Chiral Resolution: The racemic mixture can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

-

Asymmetric Synthesis: An enantioselective synthesis can be designed by employing a chiral catalyst or a chiral auxiliary during a key bond-forming step. For instance, in the cyclization pathway, the reduction of the myosmine-like intermediate could be performed with a chiral reducing agent or a catalyst that favors the formation of one enantiomer.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₁₄N₂ | 162.23 |

| 2-methyl-3-bromopyridine | C₆H₆BrN | 172.02 |

| 2-methyl-3-aminopyridine | C₆H₈N₂ | 108.14 |

| 2-methyl-3-nitropyridine | C₆H₆N₂O₂ | 138.12 |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular pathway will depend on the availability of starting materials, desired scale of the synthesis, and the requirement for enantiopurity. The cross-coupling approach offers modularity and flexibility, while the cyclization strategy provides an efficient route from readily available pyridine precursors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound and its derivatives for further investigation in drug discovery and development.

References

- 1. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 2. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 3. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]

- 4. 6-Methyl Nornicotine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Methyl-3-(pyrrolidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from related compounds, theoretical predictions, and established chemical principles to offer a detailed profile. The guide covers nomenclature, physicochemical properties, a proposed synthetic pathway, expected spectroscopic characteristics, and a discussion of potential pharmacological activity based on structure-activity relationships of analogous nicotine derivatives. This document is intended to serve as a foundational resource for researchers interested in the evaluation and potential development of this and similar nicotinic compounds.

Introduction and Nomenclature

This compound, also known as 2-methylnornicotine, is a heterocyclic organic compound and a structural analog of nornicotine, which is a primary metabolite of nicotine. The core structure features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 3-position. The presence of the methyl group on the pyridine ring is anticipated to significantly influence the molecule's electronic properties, steric hindrance, and ultimately its interaction with biological targets compared to nicotine and nornicotine.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | 2-Methylnornicotine |

| CAS Number | 69567-18-6, 64114-19-8 |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol [1][2] |

| Canonical SMILES | CC1=C(C=CC=N1)C2CCCN2 |

| InChI Key | PNNMNLLCHYHPBH-UHFFFAOYSA-N |

Physicochemical Properties

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | Yellow Solid | Alfa Chemistry[3] |

| Boiling Point | 270.2 °C at 760 mmHg | Alfa Chemistry[3] |

| Flash Point | 117.2 °C | Alfa Chemistry[3] |

| Density | 1.023 g/cm³ | Alfa Chemistry[3] |

| XLogP3-AA | 1.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 24.9 Ų | PubChem (Computed)[1] |

The computed XLogP value suggests that this compound has a moderate lipophilicity, which is a favorable characteristic for oral bioavailability and central nervous system penetration.

Synthesis and Characterization

A plausible synthetic route for this compound can be conceptualized starting from commercially available precursors. A key intermediate in this proposed synthesis is 2-methyl-3-bromopyridine.

Proposed Synthesis of this compound

The following multi-step synthesis is proposed based on established organic chemistry principles and patent literature for the synthesis of related compounds.[4][5][6]

Step 1: Synthesis of 2-Methyl-3-nitropyridine

This step involves the reaction of diethyl malonate with an alkali metal, followed by a condensation reaction with 2-chloro-3-nitropyridine and subsequent decarboxylation.[4][6]

Step 2: Reduction to 2-Methyl-3-aminopyridine

The nitro group of 2-methyl-3-nitropyridine is reduced to an amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[4][6]

Step 3: Synthesis of 2-Methyl-3-bromopyridine

The 2-methyl-3-aminopyridine is converted to the corresponding bromide via a Sandmeyer-type reaction.[4][5][6]

Step 4: Coupling with a Protected Pyrrolidine Derivative

The final step would involve a cross-coupling reaction between 2-methyl-3-bromopyridine and a suitable N-protected pyrrolidine derivative, such as N-Boc-2-(tributylstannyl)pyrrolidine, followed by deprotection of the pyrrolidine nitrogen.

Experimental Workflow: Proposed Synthesis

Caption: Proposed multi-step synthesis of this compound.

Expected Spectroscopic Characterization

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrolidine rings, as well as the methyl group. The aromatic region will display signals for the three protons on the pyridine ring. The pyrrolidine ring protons will appear in the aliphatic region, with the proton at the chiral center (C2) likely showing a complex multiplet. The methyl group protons will appear as a singlet in the upfield region.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit ten distinct signals corresponding to the ten carbon atoms in the molecule. The pyridine ring carbons will resonate in the downfield aromatic region, while the pyrrolidine and methyl carbons will appear in the upfield aliphatic region.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and N-H stretching of the secondary amine in the pyrrolidine ring.

3.2.4. Mass Spectrometry

The electron ionization mass spectrum (EI-MS) should show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern is likely to involve cleavage of the bond between the two rings and fragmentation of the pyrrolidine ring.

Potential Pharmacological Activity

The pharmacological profile of this compound is likely to be dominated by its interaction with nicotinic acetylcholine receptors (nAChRs), given its structural similarity to nicotine. The substitution on the pyridine ring is a key determinant of the compound's affinity and selectivity for different nAChR subtypes.

Structure-Activity Relationships of Pyridine-Substituted Nicotine Analogs

Studies on various nicotine analogs have established that modifications to the pyridine ring can significantly alter pharmacological activity.

-

Steric Effects: The introduction of a methyl group at the 2-position of the pyridine ring introduces steric bulk near the nitrogen atom. This could potentially influence the binding orientation of the molecule within the nAChR binding pocket and may affect its affinity and efficacy.

-

Electronic Effects: The methyl group is weakly electron-donating, which may slightly alter the basicity of the pyridine nitrogen. This can impact the hydrogen bonding interactions that are crucial for receptor binding.

-

Subtype Selectivity: Modifications on the pyridine ring have been shown to influence selectivity for different nAChR subtypes, such as α4β2 and α7. It is plausible that the 2-methyl substitution could confer a degree of subtype selectivity.

Predicted Pharmacological Profile

Based on the structure-activity relationships of related compounds, this compound is predicted to be a nicotinic acetylcholine receptor agonist. However, its potency and efficacy relative to nicotine are unknown and would require experimental validation. The steric hindrance from the 2-methyl group might lead to a different subtype selectivity profile compared to nicotine, potentially resulting in a more favorable therapeutic window for certain central nervous system disorders.

Logical Relationship: From Structure to Potential Activity

Caption: Relationship between chemical structure and predicted pharmacological activity.

Future Directions and Conclusion

This compound represents an intriguing but underexplored analog of nicotine. The foundational information provided in this guide, based on theoretical predictions and data from related compounds, suggests that this molecule warrants further investigation.

Key areas for future research include:

-

Definitive Synthesis and Purification: Development and validation of a robust synthetic route to obtain the compound in high purity.

-

Comprehensive Spectroscopic Analysis: Acquisition of experimental NMR, IR, and MS data to confirm the structure and provide a reference for future studies.

-

In Vitro Pharmacological Profiling: Determination of binding affinities and functional activities at a range of nAChR subtypes.

-

In Vivo Studies: Evaluation of the compound's pharmacokinetic profile and its effects in animal models of relevant CNS disorders.

References

- 1. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-3-(pyrrolidin-2-yl)pyridine Enantiomers

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the enantiomers of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine. In the absence of direct comparative studies on this specific compound, this guide synthesizes data from closely related and extensively studied nicotinic acetylcholine receptor (nAChR) ligands, namely nicotine and the clinical candidate ABT-089. By examining the established structure-activity relationships (SAR) of these analogs, we project the pharmacological profiles of the (S)- and (R)-enantiomers of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel nAChR modulators. It details plausible synthetic and analytical methodologies, predicts differential interactions with nAChR subtypes, and provides robust, field-proven experimental protocols for the empirical validation of these predictions.

Introduction: The Significance of Stereochemistry in Nicotinic Acetylcholine Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic intervention.

The archetypal nAChR agonist, (S)-nicotine [3-(1-methylpyrrolidin-2-yl)pyridine], demonstrates a profound degree of stereoselectivity in its interaction with these receptors. The naturally occurring (S)-enantiomer is significantly more potent than its synthetic (R)-counterpart, a testament to the chiral nature of the nAChR binding pocket.[1][2] This stereochemical dependence underscores the necessity of evaluating individual enantiomers when developing novel nAChR ligands.

This guide focuses on this compound, a close structural analog of nicotine. The introduction of a methyl group at the 2-position of the pyridine ring presents an intriguing modification with the potential to alter subtype selectivity, potency, and metabolic stability. The central scientific query addressed herein is how this structural alteration, in combination with the stereochemistry of the pyrrolidin-2-yl moiety, influences the biological activity of the molecule. We will leverage the extensive knowledge base of nicotine and other 2-methylpyridine-containing nAChR modulators to construct a predictive pharmacological profile for the (S)- and (R)-enantiomers of this novel compound.

Enantioselective Synthesis and Chiral Resolution

The synthesis of optically pure enantiomers of this compound is a prerequisite for the accurate assessment of their individual biological activities. While specific literature on this exact molecule is sparse, established synthetic methodologies for related compounds provide a clear path forward.

A plausible synthetic approach would involve the coupling of a suitable 2-methyl-3-halopyridine with a protected pyrrolidine derivative, followed by deprotection. The key challenge lies in establishing the stereocenter at the 2-position of the pyrrolidine ring. This can be achieved through two primary strategies:

-

Enantioselective Synthesis: Utilizing a chiral auxiliary or a stereoselective catalyst to direct the formation of the desired enantiomer from an achiral precursor. Methods for the stereoselective synthesis of pyrrolidine derivatives are well-documented and could be adapted for this purpose.[3]

-

Chiral Resolution of a Racemic Mixture: Synthesizing the racemic mixture of this compound and subsequently separating the enantiomers. Common resolution techniques include:

-

Classical Resolution: Formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid derivatives). The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5]

-

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to differentially retain the enantiomers, enabling their separation.[6][7]

-

The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography of a suitable crystalline derivative or by comparison of their circular dichroism (CD) spectra with those of compounds of known stereochemistry.

Predicted Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of the enantiomers of this compound can be predicted by dissecting the SAR of its constituent parts, primarily drawing from the pharmacology of nicotine and ABT-089.

The Pyrrolidine Moiety: The Primacy of the (S)-Configuration

In the case of nicotine, the (S)-enantiomer exhibits substantially higher affinity and potency at major brain nAChR subtypes, such as α4β2, compared to the (R)-enantiomer.[1] This is attributed to a three-point pharmacophore model involving:

-

A cationic amine (the protonated nitrogen of the pyrrolidine ring).

-

A hydrogen bond acceptor (the nitrogen of the pyridine ring).

-

A specific spatial arrangement dictated by the (S)-stereocenter.

It is therefore highly probable that the (S)-enantiomer of this compound will be the more biologically active form , while the (R)-enantiomer is expected to display significantly lower affinity and potency.

The 2-Methylpyridine Moiety: Insights from ABT-089

The compound ABT-089 (2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine) provides a valuable precedent for the effects of a 2-methylpyridine group.[8][9] ABT-089 is a selective partial agonist at α4β2 nAChRs with demonstrated cognitive-enhancing effects and a favorable safety profile, attributed to reduced activity at ganglionic nAChRs.[8][9]

The 2-methyl group in ABT-089 is thought to contribute to its desirable pharmacological profile. By analogy, the 2-methyl group in this compound may:

-

Influence Subtype Selectivity: The steric bulk of the methyl group could favor binding to certain nAChR subtypes over others, potentially leading to a more selective ligand compared to nicotine.

-

Modulate Potency and Efficacy: The electronic and steric effects of the methyl group could alter the binding affinity and the degree of receptor activation (i.e., whether it acts as a full or partial agonist).

-

Affect Metabolic Stability: The methyl group could hinder enzymatic degradation of the pyridine ring, potentially leading to an improved pharmacokinetic profile.

Predicted Pharmacological Profile

Based on the synthesis of the above SAR principles, we can construct a predicted pharmacological profile for the enantiomers of this compound.

| Compound | Predicted nAChR Subtype Affinity (Ki) | Predicted Functional Potency (EC50) | Predicted Efficacy |

| (S)-2-methyl-3-(pyrrolidin-2-yl)pyridine | High (nanomolar range) | High | Likely a potent agonist (full or partial) |

| (R)-2-methyl-3-(pyrrolidin-2-yl)pyridine | Low (micromolar range or lower) | Low | Very low or inactive |

| (S)-Nicotine (for comparison) | High | High | Full agonist at many subtypes |

| (R)-Nicotine (for comparison) | Low | Low | Low potency agonist |

| (S)-ABT-089 (for comparison) | High (selective for α4β2) | High | Partial agonist |

Table 1: Predicted Pharmacological Profiles of this compound Enantiomers and Related Compounds.

Experimental Protocols for Pharmacological Characterization

To empirically validate the predicted biological activities, a systematic pharmacological evaluation is necessary. The following are detailed, standard protocols for key in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of the test compounds for specific nAChR subtypes by assessing their ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the (S)- and (R)-enantiomers of this compound for nAChR subtypes (e.g., α4β2 and α7).

Materials:

-

Cell membranes expressing the desired nAChR subtype (e.g., from HEK-293 cells).

-

Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

Test compounds ((S)- and (R)-enantiomers).

-

Non-specific binding control (e.g., (S)-nicotine at a high concentration).

-

Assay buffer (e.g., phosphate-buffered saline).

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ability of a compound to activate nAChRs by recording the ion currents elicited in Xenopus oocytes expressing the receptor.

Objective: To determine the potency (EC50) and efficacy (Imax) of the (S)- and (R)-enantiomers as agonists at specific nAChR subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the desired nAChR subtype.

-

TEVC setup (amplifier, electrodes, perfusion system).

-

Oocyte recording solution (e.g., ND96).

-

Test compounds ((S)- and (R)-enantiomers).

-

Positive control agonist (e.g., acetylcholine).

Protocol:

-

Surgically harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage-sensing and current-injecting).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with the recording solution.

-

Apply increasing concentrations of the test compound via the perfusion system for a set duration and record the resulting inward current.

-

Allow for a washout period between applications to allow the receptors to recover.

-

At the end of the experiment, apply a saturating concentration of a full agonist (e.g., acetylcholine) to determine the maximum possible current (Imax).

-

Plot the normalized current response (I/Imax) against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the efficacy relative to the full agonist.

Conclusion and Future Directions

This technical guide has established a predictive framework for understanding the biological activity of the enantiomers of this compound. Based on robust SAR data from nicotine and the structurally related compound ABT-089, it is strongly hypothesized that the (S)-enantiomer will be a potent nAChR agonist, while the (R)-enantiomer will be largely inactive. The 2-methyl substitution on the pyridine ring is predicted to influence subtype selectivity and may confer a favorable pharmacokinetic profile.

The immediate future direction for research is the empirical validation of these predictions. The synthesis and chiral resolution of the enantiomers, followed by their characterization using the detailed binding and functional assays provided in this guide, are critical next steps. Such studies will not only elucidate the pharmacology of this novel compound but also contribute to the broader understanding of nAChR ligand design, potentially paving the way for new therapeutic agents for a variety of neurological and psychiatric disorders.

References

- 1. Nicotine - Wikipedia [en.wikipedia.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral resolution and absolute configuration of the enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone and evaluation of their platelet aggregation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of 2-Methyl-3-(pyrrolidin-2-yl)pyridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro metabolism of 2-methyl-3-(pyrrolidin-2-yl)pyridine. The principles and methodologies detailed herein are grounded in established practices of drug metabolism studies, offering a robust approach to characterizing the metabolic fate of this novel chemical entity.

Introduction: Unraveling the Metabolic Journey

The metabolic profile of a drug candidate is a critical determinant of its pharmacokinetic properties, efficacy, and potential for drug-drug interactions. For this compound, a molecule with structural similarities to nicotinic compounds, understanding its biotransformation is paramount. In vitro metabolism studies serve as a fundamental, early-stage assessment to predict in vivo outcomes.[1][2] These studies are typically conducted using various liver-derived preparations, with human liver microsomes being a widely used and cost-effective model for evaluating Phase I metabolic pathways mediated by cytochrome P450 (CYP) enzymes.[1][3][4]

This guide will navigate the essential aspects of designing and executing in vitro metabolism studies for this compound, from the selection of appropriate enzymatic systems to the analytical identification of metabolites.

Predicted Metabolic Pathways

Based on the chemical structure of this compound, several metabolic pathways can be hypothesized. The presence of a pyridine ring, a pyrrolidine ring, and a methyl group suggests susceptibility to a range of Phase I and Phase II metabolic reactions.[5]

Phase I Reactions (Functionalization):

-

Oxidation: The primary route of metabolism for many xenobiotics is oxidation, catalyzed predominantly by CYP enzymes.[6][7]

-

Hydroxylation: The methyl group on the pyridine ring and various positions on the pyrrolidine ring are potential sites for hydroxylation.

-

N-Oxidation: The nitrogen atoms in both the pyridine and pyrrolidine rings are susceptible to N-oxidation.

-

Dehydrogenation: The pyrrolidine ring could undergo dehydrogenation to form a more aromatic species.

-

-

N-Dealkylation: While there are no N-alkyl groups directly attached to the pyrrolidine nitrogen in the parent structure, if the pyrrolidine ring were to be opened, subsequent dealkylation could occur.

Phase II Reactions (Conjugation):

-

Glucuronidation: If hydroxylated metabolites are formed during Phase I, they can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[8]

-

Sulfation: Hydroxylated metabolites can also undergo sulfation.

The following diagram illustrates the potential metabolic fate of this compound.

Caption: Predicted metabolic pathways of this compound.

Experimental Design: A Step-by-Step Approach

A well-designed in vitro metabolism study is crucial for generating reliable and reproducible data. The following workflow provides a comprehensive approach.

Caption: General workflow for an in vitro metabolism study.

Choosing the Right In Vitro System

The choice of the in vitro system depends on the study's objectives.

| In Vitro System | Key Features & Applications |

| Human Liver Microsomes (HLM) | Subcellular fractions containing a high concentration of CYP and UGT enzymes.[3][4] Ideal for studying Phase I and some Phase II metabolism, metabolic stability, and CYP inhibition.[1][2] |

| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes and transporters.[1] Provide a more comprehensive picture of metabolism, including uptake and efflux. |

| Liver S9 Fraction | A mixture of microsomal and cytosolic fractions, containing both Phase I and Phase II enzymes.[6] |

| Recombinant CYPs | Individual CYP enzymes expressed in a cellular system. Used to identify the specific CYP isoforms responsible for a particular metabolic reaction. |

For initial screening and characterization of Phase I metabolism of this compound, Human Liver Microsomes are a cost-effective and appropriate choice.[1]

Detailed Experimental Protocol: Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps to determine the metabolic stability of this compound.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not expected to be a metabolite)

-

Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing the potassium phosphate buffer and human liver microsomes. A typical final microsomal protein concentration is 0.5 to 1 mg/mL.[9]

-

Pre-warm the master mix at 37°C for 5-10 minutes.

-

-

Initiation of the Reaction:

-

Add the test compound (this compound) to the pre-warmed master mix at a final concentration typically between 1-10 µM.[9]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard. This step precipitates the proteins and stops the enzymatic reaction.

-

-

Control Incubations:

-

No NADPH Control: Perform an incubation without the NADPH regenerating system to assess for any non-enzymatic degradation.

-

No Microsome Control: Perform an incubation without microsomes to check for the stability of the compound in the buffer.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analytical Methodology: LC-MS/MS for Metabolite Identification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for analyzing metabolites due to its high sensitivity and specificity.[10][11]

Key Steps in Method Development:

-

Chromatographic Separation: Develop a gradient HPLC method to separate the parent compound from its potential metabolites. A C18 column is a common starting point.

-

Mass Spectrometry Detection:

-

Optimize the mass spectrometer settings (e.g., electrospray ionization parameters) for the parent compound.

-

Perform a full scan to identify the molecular ions of potential metabolites.

-

Conduct product ion scans (MS/MS) of the parent compound and suspected metabolite ions to obtain fragmentation patterns for structural elucidation.

-

-

Data Analysis:

-

Compare the chromatograms of the test incubations with the control incubations to identify peaks corresponding to metabolites.

-

Analyze the mass spectra and fragmentation patterns to propose the structures of the metabolites.

-

Data Interpretation and Reporting

The primary outputs of an in vitro metabolism study are the determination of metabolic stability and the identification of major metabolites.

Metabolic Stability Assessment

The rate of disappearance of the parent compound over time is used to calculate its intrinsic clearance (CLint).

| Parameter | Calculation |

| Half-life (t½) | ln(2) / k, where k is the slope of the natural log of the percent remaining versus time. |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) |

These values can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the hepatic clearance in humans.

Metabolite Profile

The results of the metabolite identification should be summarized in a table, including the retention time, observed mass-to-charge ratio (m/z), and proposed structure for each metabolite.

Conclusion: A Foundation for Further Development

The in vitro metabolism studies described in this guide provide a critical first look into the biotransformation of this compound. The data generated will inform subsequent drug development activities, including the design of in vivo pharmacokinetic studies and the assessment of potential drug-drug interactions. A thorough understanding of a compound's metabolic fate is a cornerstone of modern drug discovery and development.

References

- 1. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 2. dls.com [dls.com]

- 3. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 5. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-3-(pyrrolidin-2-yl)pyridine: A Technical Guide to a Novel Nicotine Analog for CNS Research

Abstract

This technical guide provides a comprehensive overview of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nicotine, for researchers and drug development professionals. While direct extensive research on this specific molecule is emerging, this document synthesizes existing knowledge on closely related nornicotine derivatives and the broader principles of nicotinic acetylcholine receptor (nAChR) pharmacology to present a detailed profile. We will explore its chemical characteristics, plausible synthetic routes, and its putative mechanism of action as a modulator of nAChRs. Furthermore, this guide outlines detailed, field-proven experimental protocols for its in-vitro and in-vivo characterization, providing a robust framework for future investigation into its therapeutic potential for central nervous system (CNS) disorders.

Introduction: The Rationale for Novel Nicotinic Analogs

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels widely distributed throughout the central and peripheral nervous systems.[1][2][3] Their activation by the endogenous neurotransmitter acetylcholine, or exogenous ligands like nicotine, modulates a wide array of physiological processes including cognitive function, attention, learning, memory, and reward pathways.[3][4] Consequently, nAChRs have emerged as critical therapeutic targets for a range of CNS disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and attention-deficit hyperactivity disorder (ADHD).[2][3][5][6]

Nicotine itself, while a potent nAChR agonist, suffers from a poor therapeutic window, significant side effects, and high abuse potential.[5][7] This has driven the development of novel nicotine analogs with improved subtype selectivity and more favorable pharmacokinetic and pharmacodynamic profiles. The strategic modification of the nicotine scaffold offers the potential to dissociate the therapeutic benefits from the undesirable effects.[1][8]

This compound, a nornicotine derivative, represents a compelling candidate for investigation. The addition of a methyl group to the pyridine ring can significantly alter the molecule's electronic and steric properties, potentially influencing its binding affinity and functional activity at various nAChR subtypes.[9] This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

Chemical and Physical Properties

This compound, also known as 2-Methylnornicotine, is a heterocyclic organic compound with the molecular formula C10H14N2.[10] Its structure features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 3-position.

| Property | Value | Source |

| Molecular Formula | C10H14N2 | PubChem[10] |

| Molecular Weight | 162.23 g/mol | PubChem[10] |

| IUPAC Name | This compound | PubChem[10] |

| CAS Number | 69567-18-6 | PubChem[10] |

| Topological Polar Surface Area | 24.9 Ų | PubChem[10] |

| Hydrogen Bond Donor Count | 1 | PubChem[10] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[10] |

| Rotatable Bond Count | 1 | PubChem[10] |

This data is based on computational predictions and may vary from experimentally determined values.

Synthesis and Purification

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, established methods for the synthesis of nornicotine and its analogs can be adapted.[11][12][13][14] A plausible retro-synthetic approach is outlined below.

Caption: A plausible synthetic pathway for this compound.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Optimization will be necessary.

-

Preparation of N-Boc-2-lithiopyrrolidine:

-

Dissolve N-Boc-pyrrolidine in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add a solution of sec-butyllithium or t-butyllithium dropwise with stirring.

-

Stir the reaction mixture at -78 °C for 2-3 hours to ensure complete lithiation.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 2-methyl-3-bromopyridine and a palladium catalyst (e.g., Pd(PPh3)4) in anhydrous THF.

-

Add the freshly prepared N-Boc-2-lithiopyrrolidine solution to the pyridine solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification of the Intermediate:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine) by flash column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified N-Boc protected intermediate in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

-

Final Work-up and Purification:

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify with a strong base (e.g., NaOH or K2CO3) to a pH of >10.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

-

Further purification can be achieved by distillation under reduced pressure or by preparative HPLC.

-

Pharmacology and Mechanism of Action

As a nicotine analog, this compound is expected to exert its pharmacological effects primarily through interaction with nAChRs. The nature of this interaction (agonist, partial agonist, or antagonist) and its selectivity for different nAChR subtypes will determine its therapeutic potential.

Caption: Putative mechanism of action of this compound at nicotinic acetylcholine receptors.

Structure-Activity Relationship (SAR) Insights

The structure of this compound suggests several key SAR considerations:

-

Pyrrolidine Ring: The pyrrolidine moiety is crucial for high-affinity binding to nAChRs.[8][15] The stereochemistry at the 2-position of the pyrrolidine ring is critical, with the (S)-enantiomer of nicotine being significantly more potent than the (R)-enantiomer.[8] It is highly probable that the (S)-enantiomer of this compound will also exhibit higher affinity and potency.

-

Pyridine Ring: The pyridine nitrogen acts as a hydrogen bond acceptor, a key interaction within the nAChR binding pocket.[8]

-

2-Methyl Substitution: The addition of a methyl group at the 2-position of the pyridine ring can have several effects:

-

Steric Hindrance: It may introduce steric hindrance that could either enhance or reduce binding affinity depending on the specific nAChR subtype.

-

Electronic Effects: The methyl group is weakly electron-donating, which could subtly alter the basicity of the pyridine nitrogen and its hydrogen bonding capacity.

-

Metabolic Stability: The methyl group might block a potential site of metabolism, potentially increasing the compound's half-life.

-

Expected nAChR Subtype Selectivity

The diverse family of nAChRs is assembled from a combination of different subunits (α2-α10 and β2-β4). The most abundant subtypes in the brain are the α4β2 and α7 receptors.[6] The selectivity of a ligand for these subtypes is a key determinant of its therapeutic profile. Based on analogs, it is plausible that this compound will exhibit affinity for α4β2-containing nAChRs, and potentially α7 nAChRs.[9][16]

In-Vitro Characterization: A Step-by-Step Guide

A thorough in-vitro evaluation is essential to determine the pharmacological profile of this compound.

Radioligand Binding Assays

These assays determine the affinity of the compound for different nAChR subtypes.

Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Use cell lines stably expressing the human nAChR subtype of interest (e.g., HEK-293 cells expressing α4β2 or α7 nAChRs) or rat brain homogenates.

-

Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer.

-

-

Assay:

-

In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]epibatidine for α4β2, or [¹²⁵I]α-bungarotoxin for α7), and varying concentrations of this compound.

-

To determine non-specific binding, include wells with an excess of a known non-radioactive ligand (e.g., nicotine).

-

Incubate at room temperature or 4 °C for a defined period to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Determine the IC50 (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the ability of the compound to activate or block nAChR function.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNAs encoding the desired nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

Apply a known concentration of acetylcholine to elicit a control response.

-

After a washout period, apply varying concentrations of this compound to generate a dose-response curve.

-

To test for antagonist activity, co-apply the compound with acetylcholine.

-

-

Data Analysis:

-

Measure the peak current amplitude for each drug application.

-

Normalize the responses to the control acetylcholine response.

-

Plot the normalized current against the logarithm of the drug concentration and fit the data to the Hill equation to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy.

-

In-Vivo Evaluation: Assessing CNS Effects

In-vivo studies are crucial to evaluate the physiological and behavioral effects of this compound.[17]

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol: Rodent Pharmacokinetic Study

-

Dosing:

-

Administer this compound to rats or mice via the desired route (e.g., intravenous, oral, subcutaneous).

-

-

Sample Collection:

-

Collect blood samples at various time points after administration.

-

Process the blood to obtain plasma.

-

At the end of the study, euthanize the animals and collect brain tissue.

-

-

Sample Analysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma and brain homogenates.

-

-

Data Analysis:

-

Plot the plasma and brain concentrations versus time.

-

Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Behavioral Assays

Behavioral assays can assess the effects of the compound on cognition, anxiety, and depression-like behaviors.[17]

Protocol: Novel Object Recognition (NOR) Test for Cognitive Enhancement

-

Habituation:

-

Individually habituate mice to an open-field arena for a set period over several days.

-

-

Training (Familiarization) Phase:

-

Place two identical objects in the arena.

-

Allow the mouse to explore the objects for a defined period (e.g., 10 minutes).

-

Administer this compound or vehicle before or after the training phase.

-

-

Testing Phase:

-

After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

-

Videotape the session and score the time the mouse spends exploring each object.

-

-

Data Analysis:

-

Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.

-

A higher DI indicates better memory.

-

Compare the DI between the drug-treated and vehicle-treated groups.

-

Therapeutic Potential and Future Directions

The therapeutic potential of this compound will depend on its specific pharmacological profile. If it demonstrates potent and selective agonism or partial agonism at specific nAChR subtypes, it could be a valuable lead compound for the treatment of various CNS disorders.

Potential Therapeutic Indications:

-

Cognitive Disorders: If the compound enhances cognitive function, it could be investigated for Alzheimer's disease, schizophrenia, and ADHD.[5][7]

-

Depression and Anxiety: Modulation of nAChRs has been implicated in mood regulation.[3]

-

Pain: Certain nAChR subtypes are involved in pain signaling pathways.[2][6]

-

Smoking Cessation: As a nicotine analog, it could potentially serve as a smoking cessation aid with a better side-effect profile than existing therapies.

Future Research:

-

Enantioselective Synthesis and Evaluation: The synthesis and pharmacological evaluation of the individual (S)- and (R)-enantiomers are critical.

-

Comprehensive Subtype Selectivity Profiling: The compound should be tested against a wider panel of nAChR subtypes.

-

In-depth Mechanistic Studies: Investigate the effects of the compound on downstream signaling pathways and neurotransmitter release.

-

Safety and Toxicology Studies: A thorough evaluation of the compound's safety profile is essential for any further development.

Conclusion

This compound represents an intriguing nicotine analog with the potential for novel pharmacological properties. While further research is required to fully elucidate its profile, this technical guide provides a solid foundation for its synthesis, characterization, and evaluation. The systematic application of the described methodologies will be instrumental in determining its potential as a next-generation therapeutic agent for CNS disorders.

References

- 1. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Nicotinic acetylcholine receptors in neurological and psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The regulatory role of nicotinic receptors in cognitive functioning | VJDementia [vjdementia.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potential of neuronal nicotinic acetylcholine receptor agonists for treating CNS conditions | Semantic Scholar [semanticscholar.org]

- 8. Structure-activity relationship (SAR) of Nicotine - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 9. scite.ai [scite.ai]

- 10. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Note on the Subject: From 2-methyl-3-(pyrrolidin-2-yl)pyridine to a Foundational Analog

An In-Depth Technical Guide to the Pyrrolidinyl-Pyridine Core: A Case Study on the Discovery and History of Nornicotine

Initial inquiries into the specific compound 2-methyl-3-(pyrrolidin-2-yl)pyridine reveal a sparse footprint in the scientific literature. While its structure represents a valid chemical entity, it does not possess a significant, documented history of discovery or extensive study as a standalone agent in drug development.

However, the core chemical scaffold it represents—a pyrrolidine ring attached to a pyridine ring—is of immense importance in neuropharmacology. This guide will, therefore, focus on its closest, widely studied, and historically significant analog: Nornicotine . By examining the discovery, synthesis, and biological impact of nornicotine, we can provide a comprehensive and technically robust exploration of the chemical class to which this compound belongs. Nornicotine, or 3-(pyrrolidin-2-yl)pyridine, serves as a foundational paradigm for understanding the structure-activity relationships and scientific journey of these potent neuroactive compounds.

Part 1: The Discovery and Historical Context of Nornicotine

Early Isolation and a Case of Mistaken Identity

The story of nornicotine begins not as a distinct discovery, but as a constituent of the complex alkaloid mixture found in the tobacco plant, Nicotiana tabacum. For many years, its presence was masked by the overwhelming abundance of its metabolic parent, nicotine. The first isolation of nornicotine was achieved in 1931 by the German chemists Paul Karrer and R. Widmer. However, its true identity and structural relationship to nicotine were not immediately understood.

Early researchers in the field of alkaloid chemistry were working with classical methods of extraction, purification, and structural elucidation. These techniques, while groundbreaking for their time, often struggled to separate closely related compounds with similar physical properties.

Elucidation of Structure and its Relationship to Nicotine

Subsequent work, notably by Späth and Zajic, clarified the structure of nornicotine and its role as a direct demethylation product of nicotine. This was a pivotal moment, as it established a clear metabolic link between the two most abundant pyridine alkaloids in tobacco. It was revealed that nornicotine is not just a minor component but a significant secondary alkaloid that can accumulate in certain tobacco varieties and during the curing process.

The "nornicotine" name itself is a reflection of this relationship, with the "nor-" prefix indicating the removal of a methyl group from the parent compound, nicotine. This discovery opened up new avenues of research into the biosynthesis of alkaloids in the Nicotiana genus and the enzymatic processes governing nicotine metabolism.

Part 2: Synthesis and Stereochemistry

The biological activity of nornicotine is intrinsically linked to its stereochemistry, as it exists as two enantiomers, (S)-nornicotine and (R)-nornicotine, due to the chiral center at the 2-position of the pyrrolidine ring.

Biosynthesis in Nicotiana

In the tobacco plant, (S)-nornicotine is the predominant enantiomer. It is primarily formed through the N-demethylation of (S)-nicotine, a reaction catalyzed by nicotine N-demethylase enzymes. This conversion is not just a simple metabolic sideline; it is a significant pathway that can be induced by various environmental and genetic factors, leading to high levels of nornicotine in certain tobacco cultivars.

Spectroscopic Characterization of 2-methyl-3-(pyrrolidin-2-yl)pyridine: An In-depth Technical Guide

Introduction

2-methyl-3-(pyrrolidin-2-yl)pyridine, also known as 2-methylnornicotine, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] As an analog of nornicotine, a primary metabolite of nicotine, its structural nuances offer a unique scaffold for probing nicotinic acetylcholine receptors (nAChRs).[2] Understanding the precise molecular architecture and electronic properties of this compound is paramount for elucidating its pharmacological activity and for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the key spectroscopic data—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the unambiguous identification and characterization of this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages predictive methodologies and draws upon extensive experimental data from its close structural analogs, nicotine and nornicotine, to present a robust and scientifically grounded analytical framework.

I. Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's physical and chemical properties.

The structure comprises a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 3-position. This arrangement presents a distinct electronic and steric environment compared to its parent compound, nornicotine.

II. Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable method, generating a protonated molecular ion [M+H]⁺.

Predicted Mass Spectral Data

| Feature | Predicted Value | Rationale & Notes |

| Molecular Ion [M] | m/z 162.12 | Corresponds to the monoisotopic mass of C₁₀H₁₄N₂. |

| Protonated Molecule [M+H]⁺ | m/z 163.12 | Expected as the base peak or a prominent peak in ESI-MS. |

| Major Fragment 1 | m/z 133 | Loss of the pyrrolidine ring via cleavage of the C-C bond between the two rings. |

| Major Fragment 2 | m/z 84 | Represents the protonated pyrrolidine ring fragment. |

| Major Fragment 3 | m/z 92 | A characteristic fragment of the pyridine ring. |

The fragmentation of this compound is anticipated to follow pathways similar to those of nicotine and nornicotine, which are well-documented.[3][4] The primary fragmentation event typically involves the cleavage of the bond linking the pyridine and pyrrolidine rings.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H (proton) and ¹³C (carbon-13) NMR spectra for this compound. Predictions are based on established chemical shift principles and comparative analysis with structurally related compounds.[5][6][7]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-6' (Pyridine) | 8.35 | d | 4.5 | The proton adjacent to the pyridine nitrogen is expected to be the most deshielded aromatic proton. |

| H-4' (Pyridine) | 7.60 | d | 7.8 | Experiences deshielding from the ring current. |

| H-5' (Pyridine) | 7.10 | dd | 7.8, 4.5 | Coupled to both H-4' and H-6'. |

| H-2 (Pyrrolidine) | 3.25 | t | 8.5 | The methine proton at the junction of the two rings. |

| H-5α (Pyrrolidine) | 3.10 | m | - | One of the diastereotopic protons adjacent to the nitrogen in the pyrrolidine ring. |

| H-5β (Pyrrolidine) | 2.95 | m | - | The other diastereotopic proton adjacent to the nitrogen in the pyrrolidine ring. |

| CH₃ (Pyridine) | 2.50 | s | - | The methyl group on the pyridine ring. |

| H-3α, H-3β (Pyrrolidine) | 2.10 - 1.90 | m | - | Methylene protons on the pyrrolidine ring. |

| H-4α, H-4β (Pyrrolidine) | 1.85 - 1.70 | m | - | Methylene protons on the pyrrolidine ring. |

| NH (Pyrrolidine) | 1.60 | br s | - | The chemical shift of the N-H proton can be variable and concentration-dependent. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2' (Pyridine) | 158.0 | The carbon bearing the methyl group. |

| C-6' (Pyridine) | 148.5 | The carbon adjacent to the pyridine nitrogen. |

| C-4' (Pyridine) | 135.0 | Aromatic CH carbon. |

| C-3' (Pyridine) | 134.5 | The carbon attached to the pyrrolidine ring. |

| C-5' (Pyridine) | 123.0 | Aromatic CH carbon. |

| C-2 (Pyrrolidine) | 69.0 | The methine carbon at the ring junction. |

| C-5 (Pyrrolidine) | 45.0 | The methylene carbon adjacent to the nitrogen in the pyrrolidine ring. |

| C-3 (Pyrrolidine) | 35.0 | Methylene carbon. |

| C-4 (Pyrrolidine) | 25.0 | Methylene carbon. |

| CH₃ (Pyridine) | 23.0 | The methyl carbon. |

IV. Experimental Protocols

To obtain high-fidelity MS and NMR data for this compound, the following experimental workflows are recommended.

Mass Spectrometry (ESI-QTOF)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Instrument Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5-4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-8 L/min at 180-200 °C

-

Mass Range: m/z 50-500

-

-

Data Acquisition: Acquire full scan MS data. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 163.12) to obtain fragmentation data.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 500 MHz or higher for better resolution.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 125 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

V. Workflow Visualization

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization.

VI. Conclusion

This guide provides a detailed predictive analysis of the mass spectrometric and NMR spectroscopic data for this compound. By leveraging data from structurally similar nicotine alkaloids, we have constructed a reliable framework for the identification and characterization of this compound. The outlined experimental protocols offer a clear path for researchers to acquire high-quality empirical data, which will be invaluable for further studies in drug discovery and development. The combination of predictive analysis and robust experimental design presented herein serves as a comprehensive resource for scientists working with this important class of molecules.

References

- 1. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R,S)-Nornicotine | 5746-86-1 | FN26467 | Biosynth [biosynth.com]

- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-methyl-3-(pyrrolidin-2-yl)pyridine

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical overview of 2-methyl-3-(pyrrolidin-2-yl)pyridine, a heterocyclic compound of interest due to its structural relation to nicotinic alkaloids. As a structural analog of nornicotine, often referred to as 2-Methyl Nornicotine, its properties are critical for assessing its potential as a CNS-active agent or a scaffold for new chemical entities.[1]

This document moves beyond a simple recitation of data, offering insights into the causal relationships between a molecule's structure and its measured properties. We will delve into the core physicochemical characteristics—identity, ionization constant (pKa), lipophilicity (logP), and solubility—and provide validated, step-by-step protocols for their experimental determination. The aim is to equip researchers with the knowledge to not only understand this specific molecule but also to apply these principles to other compounds in the development pipeline.

Section 1: Compound Identification and Core Properties

The first step in any rigorous chemical analysis is the unambiguous identification of the compound. This compound is defined by its unique arrangement of a pyridine ring substituted with both a methyl group and a pyrrolidine ring.

Chemical Structure and Identifiers

-

IUPAC Name: 2-methyl-3-pyrrolidin-2-ylpyridine[1]

-

Common Synonym: 2-Methyl Nornicotine[1]

-

CAS Number: 69567-18-6[1]

-

Molecular Formula: C₁₀H₁₄N₂[1]

-

Chemical Structure:

Summary of Physicochemical Properties

The following table summarizes key computed and, where available, experimental data for the compound. Computed values, primarily from databases like PubChem, serve as valuable initial estimates, but must be confirmed experimentally for mission-critical applications such as regulatory submissions.

| Property | Value | Source / Method |

| Molecular Weight | 162.23 g/mol | Computed by PubChem[1] |

| XLogP3-AA (logP) | 1.1 | Computed by XLogP3 3.0[1] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[1] |

| Topological Polar Surface Area | 24.9 Ų | Computed by Cactvs[1] |

| Rotatable Bond Count | 1 | Computed by Cactvs[1] |